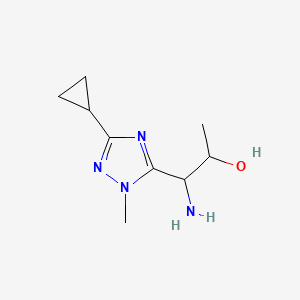
1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that features a unique structure combining an amino group, a cyclopropyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are then further modified to introduce the cyclopropyl and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
- 1-(3-amino-1H-1,2,4-triazol-1-yl)-3-[cyclopropyl(methyl)amino]propan-2-ol
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness: 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-amino-1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H16N4O/c1-5(14)7(10)9-11-8(6-3-4-6)12-13(9)2/h5-7,14H,3-4,10H2,1-2H3 |
InChI Key |
BKMZZJBMYKAGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=NC(=NN1C)C2CC2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


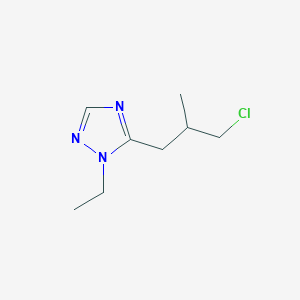
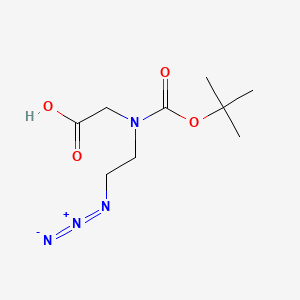
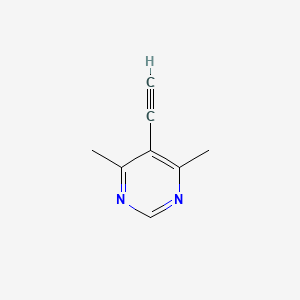
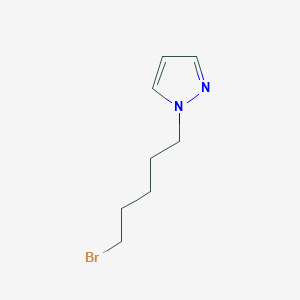
![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
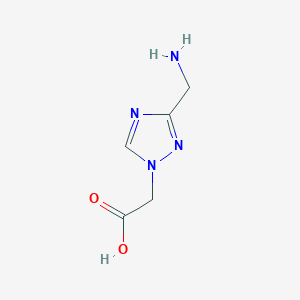
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)

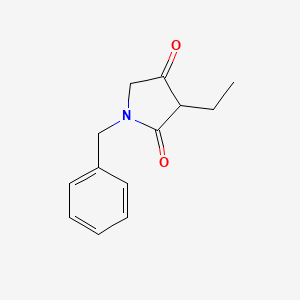
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
